磺胺异恶唑-13C6
描述
Sulfisoxazole-13C6 is the labelled analogue of Sulfisoxazole . It is an antibiotic effective against both Gram-negative and Gram-positive organisms . The empirical formula is 13C6C5H13N3O3S .
Molecular Structure Analysis
The molecular weight of Sulfisoxazole-13C6 is 273.26 . Its molecular formula is 13C6C5H13N3O3S . The SMILES string representation is Cc1noc(NS(=O)(=O)[13c]2[13cH][13cH]13c[13cH][13cH]2)c1C .科学研究应用
抑制小细胞外囊泡分泌
磺胺异恶唑是一种 FDA 批准的口服抗生素,已被发现可以抑制乳腺癌细胞小细胞外囊泡 (sEV) 的分泌。它干扰内皮素受体 A (ETA),并在乳腺癌异种移植小鼠模型中显示出显着的抗肿瘤和抗转移作用。这项研究表明磺胺异恶唑在 sEV 靶向癌症治疗和 sEV 生物学研究中具有潜力 (Im 等人,2019)。
药物测定的电化学分析
在多壁碳纳米管 (MWCNT)-Nafion 修饰的玻碳电极上,磺胺甲恶唑(一种相关的磺胺类药物)的伏安分析已得到详细说明。这项研究显示了精确电化学方法在药物制剂和生物样品中测定磺胺类药物的潜力,为磺胺异恶唑和相关化合物的分析应用提供了一条途径 (Issac & Girish Kumar,2009)。
增强抗肿瘤免疫反应
已证明磺胺异恶唑可以显着降低血液中外泌体 PD-L1 的水平,从而增强抗 PD-1 抗体等免疫检查点抑制剂的疗效。这表明磺胺异恶唑通过抑制外泌体 PD-L1 在调节免疫抑制中所起的作用,有可能提高癌症治疗中免疫疗法的反应率 (Shin 等人,2021)。
与羟丙基-β-环糊精的络合
磺胺异恶唑与羟丙基-β-环糊精 (HP-β-CD) 络合的研究表明,通过调节 pH 值和使用多组分系统,可以提高磺胺异恶唑的溶解度。这项研究为通过提高磺胺类药物(包括磺胺异恶唑)的溶解度和稳定性来增强其递送和疗效奠定了基础 (Gladys 等人,2003)。
六价铁酸盐氧化
对六价铁酸盐氧化磺胺异恶唑和其他磺胺类药物的研究强调了在水中去除这些抗生素的潜在环境应用。这项研究提供了利用六价铁酸盐作为环境友好型氧化剂降解磺胺类药物,将它们转化为毒性较小的副产物的见解 (Sharma 等人,2006)。
作用机制
Target of Action
Sulfisoxazole-13C6, also known as Sulfisoxazole, is a sulfonamide antibiotic . Its primary target is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a vital component in bacterial DNA replication and growth .
Mode of Action
Sulfisoxazole-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the bacterial synthesis of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Sulfisoxazole-13C6 affects the folate synthesis pathway in bacteria . This disruption in the pathway leads to a deficiency in dihydrofolic acid, which is essential for bacterial DNA replication and growth . The downstream effect is the inhibition of bacterial proliferation .
Pharmacokinetics
The pharmacokinetics of Sulfisoxazole-13C6 involves its distribution and elimination from the body . After intravenous administration, the drug distributes rapidly, with a calculated volume of distribution ranging from 13 to 20% of body weight . The drug is eliminated from the body at a fairly rapid rate, with an apparent half-life range of 4.6-6.9 hours . Sulfisoxazole-13C6 is ultimately eliminated from the body solely by means of urinary excretion, with a mean of 54% of the dose excreted as “free” drug and the remainder as the N4-acetylated biotransformation product .
Result of Action
The primary result of Sulfisoxazole-13C6’s action is the inhibition of bacterial growth . By disrupting the synthesis of dihydrofolic acid, Sulfisoxazole-13C6 prevents bacterial DNA replication and growth . This makes it effective in the treatment of a variety of bacterial infections .
Action Environment
The action of Sulfisoxazole-13C6 can be influenced by various environmental factors. For instance, high levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . Its antibacterial action is inhibited by pus . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Sulfisoxazole-13C6.
安全和危害
未来方向
Sulfisoxazole and its analogues, including Sulfisoxazole-13C6, continue to be subjects of research. For instance, a study has shown highly efficient degradation of Sulfisoxazole by natural chalcopyrite-activated peroxymonosulfate . This suggests potential future directions in understanding the environmental fate and treatment of Sulfisoxazole and its analogues.
属性
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHCSRWZMLRLA-MSQIWANRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfisoxazole-13C6 | |
CAS RN |
1334378-46-9 | |
Record name | 1334378-46-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。